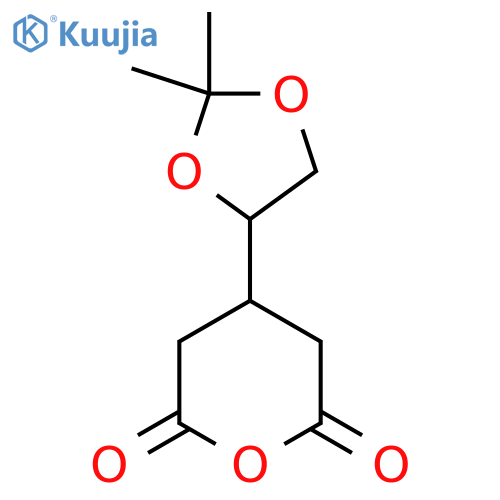Cas no 2229543-50-2 (4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione)

2229543-50-2 structure
商品名:4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione
- EN300-1987898
- 2229543-50-2
-
- インチ: 1S/C10H14O5/c1-10(2)13-5-7(15-10)6-3-8(11)14-9(12)4-6/h6-7H,3-5H2,1-2H3
- InChIKey: PSNMYAHIUMEUEO-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)OCC1C1CC(=O)OC(C1)=O
計算された属性
- せいみつぶんしりょう: 214.08412354g/mol
- どういたいしつりょう: 214.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1987898-2.5g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 2.5g |
$2127.0 | 2023-09-16 | ||
| Enamine | EN300-1987898-10.0g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1987898-1.0g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1987898-10g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 10g |
$4667.0 | 2023-09-16 | ||
| Enamine | EN300-1987898-0.5g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 0.5g |
$1043.0 | 2023-09-16 | ||
| Enamine | EN300-1987898-1g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 1g |
$1086.0 | 2023-09-16 | ||
| Enamine | EN300-1987898-5g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 5g |
$3147.0 | 2023-09-16 | ||
| Enamine | EN300-1987898-0.1g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-1987898-0.05g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 0.05g |
$912.0 | 2023-09-16 | ||
| Enamine | EN300-1987898-5.0g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 5g |
$3147.0 | 2023-06-01 |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
2229543-50-2 (4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione) 関連製品
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
